molecular formula C9H7ClO3 B2695438 Methyl 2-(4-chlorophenyl)-2-oxoacetate CAS No. 37542-28-2

Methyl 2-(4-chlorophenyl)-2-oxoacetate

Cat. No.: B2695438
CAS No.: 37542-28-2
M. Wt: 198.6
InChI Key: XPBYSJXJFOJSBR-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYSJXJFOJSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 4 Chlorophenyl 2 Oxoacetate

Esterification and Transesterification Approaches

Esterification and transesterification represent fundamental strategies for the synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate, involving the formation of the methyl ester from its corresponding carboxylic acid or another ester derivative.

Direct Esterification of 2-(4-chlorophenyl)-2-oxoacetic Acid

The most conventional route to this compound is the direct esterification of 2-(4-chlorophenyl)-2-oxoacetic acid. This reaction, a classic example of Fischer esterification, typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven towards the product, the methyl ester, by using an excess of methanol or by the removal of water as it is formed.

While this method is standard, the precursor, 2-(4-chlorophenyl)-2-oxoacetic acid, can itself be synthesized via the hydrolysis of this compound. One documented procedure involves dissolving the methyl ester in a solvent like dioxane and adding an aqueous base such as sodium hydroxide (B78521). After stirring at room temperature, the mixture is acidified to a low pH with an acid like hydrochloric acid, leading to the precipitation or extraction of the desired carboxylic acid. chemicalbook.com

Transesterification Routes from Other Esters

Transesterification is a process where the ester group of a chemical compound is exchanged with another alcohol. In this context, an ester of 2-(4-chlorophenyl)-2-oxoacetic acid (for example, the ethyl or benzyl (B1604629) ester) could be converted into this compound. This equilibrium-driven reaction is facilitated by treating the starting ester with a large excess of methanol in the presence of either an acid or a base catalyst. researchgate.net

The efficiency of transesterification is influenced by several factors, including the molar ratio of the alcohol to the ester, reaction temperature, and the type and concentration of the catalyst. researchgate.net Acidic ion exchange resins can also be employed as catalysts for such transformations. google.com The reaction proceeds by nucleophilic attack of methanol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, eliminating the original alcohol and forming the new methyl ester.

Oxidative Synthesis Strategies

Oxidative methods provide an alternative pathway to this compound, typically by introducing the α-keto functionality through the oxidation of a suitable precursor.

Oxidation of Corresponding Hydroxy Esters

The oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis. This strategy can be applied to the synthesis of this compound by oxidizing its corresponding hydroxy ester precursor, Methyl 2-(4-chlorophenyl)-2-hydroxyacetate. This transformation requires a suitable oxidizing agent to selectively convert the hydroxyl group to a carbonyl group without affecting the ester or the aromatic ring. A variety of reagents are available for this purpose, ranging from chromium-based oxidants to milder, more modern methods.

Furthermore, a related oxidative approach involves the aerial oxidation of arylacetate esters. Research has shown that compounds like methyl phenylacetate (B1230308) can be oxidized to the corresponding 2-oxo-2-phenyl-acetic acid esters. google.com This type of reaction suggests that Methyl 2-(4-chlorophenyl)acetate could serve as a viable precursor, undergoing oxidation at the α-carbon position to yield the target α-keto ester.

Copper-Catalyzed Aerobic Oxidative Esterification and C-C Bond Cleavage

Modern synthetic chemistry has seen the development of complex, catalyzed reactions that can form intricate molecules in a single step. Copper-catalyzed aerobic oxidative reactions involving C-C bond cleavage represent such an advanced strategy. These reactions utilize copper catalysts and molecular oxygen as a green oxidant to cleave carbon-carbon bonds and form new functionalities. chem-station.comrsc.org

For instance, novel copper-catalyzed aerobic oxidative C-C bond cleavage of aryl alkyl ketones has been developed to produce amides. chem-station.com Similar methodologies have been applied to epoxides, leading to aryl nitriles and aldehydes via C-C single bond cleavage. rsc.orgnih.gov While a direct application of this strategy for the synthesis of this compound through a combined oxidative esterification and C-C bond cleavage is not explicitly documented, the principles of these reactions suggest a potential, albeit complex, pathway from larger precursors. This would involve the oxidative cleavage of a C-C bond adjacent to the 4-chlorophenyl group in a suitably functionalized substrate.

Carbonylation and Acylation Reactions

Carbonylation and acylation reactions, particularly the Friedel-Crafts acylation, offer a direct method for constructing the core structure of this compound by forming a key carbon-carbon bond on the aromatic ring.

The Friedel-Crafts acylation is a powerful tool for attaching an acyl group to an aromatic ring. organic-chemistry.org A specific and effective synthesis of this compound employs this reaction. chemicalbook.com The methodology involves the acylation of chlorobenzene (B131634) with methyl oxalyl chloride. A Lewis acid, typically aluminum chloride, is used in stoichiometric amounts to catalyze the reaction. chemicalbook.comorganic-chemistry.org The reaction proceeds via the formation of an acylium ion from methyl oxalyl chloride and aluminum chloride, which then acts as the electrophile in an electrophilic aromatic substitution reaction with chlorobenzene. The substitution occurs preferentially at the para position relative to the chlorine atom due to steric hindrance at the ortho positions.

A detailed experimental procedure involves the slow addition of methyl oxalyl chloride to a suspension of aluminum chloride in a solvent like chloroform (B151607) at a reduced temperature (e.g., 0 °C). chemicalbook.com Chlorobenzene is then added, and the mixture is allowed to warm and react for several hours. chemicalbook.com Following an aqueous workup and purification by silica (B1680970) gel chromatography, the desired product, this compound, is obtained. chemicalbook.com

Table 1. Reaction Conditions for Friedel-Crafts Acylation Synthesis of this compound. chemicalbook.com
Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeYield
ChlorobenzeneMethyl oxalyl chlorideAluminum chloride (AlCl₃)Chloroform0 °C to Room Temp.16 hours33% (based on catalyst)

Carbonylation and Acylation Reactions

Friedel-Crafts Acylation Analogues

The Friedel-Crafts acylation and its variations represent a fundamental approach for the synthesis of aryl ketones, including the α-ketoester, this compound. This method involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In the context of synthesizing the target compound, this typically involves the reaction of chlorobenzene with a suitable acylating agent, such as methyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The mechanism commences with the activation of the acylating agent by the Lewis acid. The aluminum chloride coordinates to a chlorine atom on the methyl oxalyl chloride, leading to the formation of a highly electrophilic acylium ion. masterorganicchemistry.com This resonance-stabilized cation is then attacked by the electron-rich π-system of the chlorobenzene ring. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. masterorganicchemistry.com

However, the direct use of oxalyl chloride or its monoester derivatives in Friedel-Crafts reactions can be complicated. The acylium ion intermediate derived from oxalyl chloride (ClCOCO⁺) is known to be unstable and can fragment into a chlorocarbonyl cation (ClCO⁺) and carbon monoxide (CO). sciencemadness.org This fragmentation can lead to the formation of undesired side products. To circumvent this, specific reaction conditions and solvent choices, such as using carbon disulfide (CS₂), have been explored to favor the desired acylation over fragmentation. sciencemadness.org

Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation

ParameterConditionPurpose
Aromatic Substrate ChlorobenzeneProvides the (4-chlorophenyl) moiety.
Acylating Agent Methyl oxalyl chlorideProvides the 2-oxoacetate moiety.
Catalyst Aluminum chloride (AlCl₃)Lewis acid to generate the acylium ion. sapub.orgvedantu.com
Solvent Carbon disulfide (CS₂), NitrobenzeneInert solvent; can influence reaction pathway. sciencemadness.org
Temperature Typically elevated (e.g., 60°C)To overcome the activation energy of the reaction. libretexts.org

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as a powerful and versatile tool for the synthesis of carbonyl compounds, including esters, from aryl halides. nih.govresearchgate.net This methodology offers an alternative route to this compound, typically starting from a 4-substituted chlorophenyl halide.

The general catalytic cycle for this transformation involves several key steps. Initially, a low-valent palladium(0) complex undergoes oxidative addition with the aryl halide (e.g., 4-chloroiodobenzene or 4-chlorobromobenzene). This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond. The resulting acyl-palladium complex then reacts with methanol (a process known as alcoholysis) to generate the desired methyl ester product and regenerate the active palladium(0) catalyst, thus completing the cycle.

A variety of palladium sources and ligands can be employed to optimize the reaction. Catalysts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with specific phosphine (B1218219) ligands are commonly used. organic-chemistry.org The reaction conditions, particularly temperature and CO pressure, are critical parameters that influence the reaction's efficiency and yield. organic-chemistry.orgrsc.org While traditional methods often require high pressures of toxic carbon monoxide gas, newer developments focus on using CO-releasing molecules or milder reaction conditions. organic-chemistry.org

Table 2: Typical Conditions for Palladium-Catalyzed Carbonylation

ParameterConditionPurpose
Aryl Halide 4-chloroiodobenzene, 4-chlorobromobenzeneSource of the (4-chlorophenyl) group.
Carbonyl Source Carbon Monoxide (CO) gas, Phenyl formate (B1220265) organic-chemistry.orgProvides the carbonyl group for the ester.
Nucleophile MethanolForms the methyl ester.
Catalyst Pd(OAc)₂, Pd/C rsc.orgFacilitates the carbonylation reaction.
Ligand Phosphine ligands (e.g., P(t-Bu)₃) organic-chemistry.orgStabilizes the palladium catalyst and modulates its reactivity.
Base Triethylamine (NEt₃) organic-chemistry.orgNeutralizes the hydrogen halide formed during the reaction.
Temperature 80-200°C organic-chemistry.orgrsc.orgVaries depending on the reactivity of the aryl halide and catalyst system.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a specifically substituted aromatic compound like this compound requires careful control over selectivity, particularly regioselectivity in the case of Friedel-Crafts acylation.

Regioselectivity in Friedel-Crafts Acylation:

When an electrophilic substitution reaction is performed on a monosubstituted benzene (B151609) ring, the position of the incoming electrophile is directed by the existing substituent. The chlorine atom on chlorobenzene is an ortho-, para-directing group due to the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). vedantu.com

Inductive Effect (-I): Chlorine is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene itself.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by the electrophile (the acylium ion). vedantu.com

While both ortho (2-chloro) and para (4-chloro) products are electronically favored, the para-isomer, 4-chloro acetophenone (B1666503) (and by analogy, this compound), is typically the major product . vedantu.comyoutube.com This preference is primarily attributed to steric hindrance . The acyl group is relatively bulky, and its approach to the ortho position is sterically hindered by the adjacent chlorine atom. The para position is less crowded, allowing for easier attack by the electrophile. vedantu.com In many acylation reactions of toluene (B28343) (which has a methyl group, similar in size to chlorine), substitution occurs almost exclusively at the para position. libretexts.orgchemguide.co.uk

Selectivity in Palladium-Catalyzed Carbonylation:

In contrast to Friedel-Crafts acylation, the regioselectivity of palladium-catalyzed carbonylation is inherently controlled by the starting material. The reaction occurs at the carbon-halogen bond. Therefore, to synthesize this compound, one must start with a 4-chlorophenyl halide. Using a different isomer, such as 1-chloro-2-iodobenzene, would result in the corresponding 2-chloro-substituted product. Thus, the regiochemical outcome is predetermined by the choice of substrate, making this method highly regioselective by design. Chemoselectivity can be a consideration if other reactive functional groups are present on the aryl halide, but for simple substrates, the reaction is highly selective for the carbon-halogen bond.

Nucleophilic Additions to the Alpha-Keto Carbonyl

The alpha-keto carbonyl group in this compound is highly susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com This is due to the electron-withdrawing nature of the adjacent ester group and the 4-chlorophenyl ring, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to the alpha-keto carbonyl of this compound. saskoer.calibretexts.org These reactions result in the formation of tertiary alcohols after an acidic workup. youtube.com The reaction proceeds through a nucleophilic addition mechanism where the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon. saskoer.cayoutube.com Due to the presence of the ester group, a second equivalent of the organometallic reagent can add to the ester carbonyl, leading to the formation of a diol. However, careful control of reaction conditions, such as low temperatures, can favor the selective addition to the more reactive keto-carbonyl.

Table 1: Examples of Organometallic Additions

Organometallic Reagent Product
Methylmagnesium bromide Methyl 2-(4-chlorophenyl)-2-hydroxypropanoate

Reductions to Hydroxy Esters and Diols

The alpha-keto group of this compound can be selectively reduced to a hydroxyl group, yielding methyl 2-(4-chlorophenyl)-2-hydroxyacetate. This transformation can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) can further reduce the ester group to a primary alcohol, resulting in the formation of 1-(4-chlorophenyl)ethane-1,2-diol.

In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce the ester functionality, allowing for the selective reduction of the ketone. libretexts.org

Table 2: Reduction Products of this compound

Reducing Agent Product
Sodium borohydride (NaBH4) Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide a powerful method for converting the alpha-keto carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.org

The Wittig reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert ketones into alkenes. organic-chemistry.orgnrochemistry.commasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane that subsequently decomposes to the desired alkene and a phosphine oxide. libretexts.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally yield (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.org This reaction typically shows high (E)-selectivity and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. uta.eduorganic-chemistry.org The HWE reaction is often favored for its higher reactivity and stereoselectivity compared to the traditional Wittig reaction. nrochemistry.com

Henry (Nitroaldol) Reactions

The Henry, or nitroaldol, reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.orgambeed.com In the case of this compound, the alpha-keto carbonyl group can react with a nitronate anion (formed by deprotonation of a nitroalkane) to yield a β-nitro alcohol. nih.govyoutube.com This reaction is a valuable carbon-carbon bond-forming process, and the resulting nitro alcohol can be further transformed into other useful functional groups, such as amino alcohols or nitroalkenes. wikipedia.org

Addition of Nitrogen and Oxygen Nucleophiles

Nitrogen and oxygen nucleophiles readily add to the alpha-keto carbonyl of this compound. For example, primary amines can react to form imines, while hydrazines can yield hydrazones. These reactions are often reversible and acid-catalyzed.

Oxygen nucleophiles, such as water and alcohols, can add to the carbonyl group to form hydrates and hemiacetals, respectively. These addition products are typically in equilibrium with the starting ketone.

Reactions at the Alpha-Carbon and Ester Group

While the primary site of reactivity is the alpha-keto carbonyl, reactions can also occur at the alpha-carbon and the ester group.

The alpha-carbon of this compound is not readily enolizable due to the presence of the adjacent carbonyl groups. However, under strongly basic conditions, deprotonation could potentially occur, leading to the formation of an enolate. This enolate could then participate in reactions such as alkylation or aldol-type condensations. libretexts.orgyoutube.comyoutube.com

The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-chlorophenyl)-2-oxoacetic acid. libretexts.org It can also be converted to other esters through transesterification or to amides by reaction with amines. libretexts.org As mentioned previously, strong reducing agents like LiAlH4 can reduce the ester to a primary alcohol. libretexts.org

Alpha-Halogenation and Subsequent Transformations

The position alpha to a carbonyl group is readily halogenated due to its capacity to form an enol or enolate. wikipedia.org In the case of this compound, the alpha-carbon is situated between two carbonyl groups, making its protons particularly acidic and susceptible to substitution.

The halogenation of an unsymmetrical ketone in an acidic medium typically results in the halogenation of the more substituted alkyl group. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The process begins with the protonation of one of the carbonyl oxygens, followed by deprotonation at the alpha-carbon to form the enol. This enol then acts as a nucleophile, attacking the diatomic halogen (e.g., Br₂ or Cl₂). A final deprotonation step yields the α-halogenated product. libretexts.org Kinetic studies have shown that the rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org

In basic media, halogenation occurs via an enolate intermediate. wikipedia.org A base removes a proton from the alpha-carbon to form an enolate, which then attacks the halogen. Successive halogenations are often more rapid in basic solutions because the inductive electron-withdrawing effect of the first halogen atom increases the acidity of the remaining alpha-protons. wikipedia.org To achieve monohalogenation, acidic conditions are generally preferred. libretexts.org

The resulting α-halo keto esters are valuable synthetic intermediates. For instance, α-bromo ketones are excellent precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, often accomplished using a sterically hindered base like pyridine. libretexts.org

Reaction Type Conditions Intermediate Key Characteristics
Acid-Catalyzed α-Halogenation Acid (e.g., Acetic Acid), Halogen (Cl₂, Br₂, I₂)EnolRate-determining step is enol formation. libretexts.org Typically results in monohalogenation. wikipedia.org
Base-Promoted α-Halogenation Base (e.g., NaOH), Halogen (Cl₂, Br₂, I₂)EnolateProne to multiple halogenations due to increased acidity of remaining α-protons. wikipedia.org
Subsequent Transformation Sterically hindered base (e.g., Pyridine), HeatAlkeneDehydrobromination to form α,β-unsaturated ketones. libretexts.org

Condensation Reactions (e.g., Claisen, Knoevenagel variations)

Condensation reactions are fundamental carbon-carbon bond-forming processes in organic chemistry. This compound can participate in several variations of these reactions.

The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgopenstax.org The mechanism starts with the deprotonation of an α-proton by a strong base, forming a stable enolate anion. wikipedia.org This enolate then attacks the carbonyl carbon of a second ester molecule. Subsequently, the alkoxy group is eliminated. A full equivalent of base is required because the final deprotonation of the product, a highly acidic β-keto ester, drives the reaction equilibrium to completion. openstax.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The active hydrogen component can be a compound like diethyl malonate or ethyl acetoacetate. wikipedia.org The product is often an α,β-unsaturated ketone. wikipedia.org For example, the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine (B6355638) as a base yields an enone product. researchgate.net Recent developments have explored more environmentally friendly protocols, such as using recyclable organocatalysts in ball-milling processes. researchgate.net

Condensation Reaction Reactants Catalyst/Base Typical Product
Claisen Condensation Two ester molecules (one must be enolizable)Strong base (e.g., Sodium ethoxide)β-Keto ester wikipedia.org
Knoevenagel Condensation Carbonyl compound + Active methylene (B1212753) compoundWeakly basic amine (e.g., Piperidine)α,β-Unsaturated ketone (conjugated enone) wikipedia.org

Hydrolysis and Transesterification of the Methyl Ester

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(4-chlorophenyl)-2-oxoacetic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process.

Computational studies on the neutral hydrolysis of methyl acetate suggest that the reaction can proceed through a cooperative one-step mechanism involving several water molecules, without necessarily forming a stable tetrahedral intermediate. researchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (R'OH) to produce the corresponding R' ester and methanol. This reaction is also an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it forms.

Carbon-Carbon Bond Forming Reactions

Reformatsky Reaction and Analogous Zinc-Mediated Processes

The Reformatsky reaction is a key method for forming β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. thermofisher.com The organozinc reagent, often called a 'Reformatsky enolate,' is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org These zinc enolates are less reactive than Grignard or lithium reagents, which prevents them from adding to the ester group. libretexts.org

In a reaction involving this compound, the α-keto ester would serve as the ketone component. It would react with a Reformatsky reagent generated from an α-halo ester (e.g., ethyl bromoacetate) and zinc. The reaction proceeds through a six-membered chair-like transition state, ultimately yielding a β-hydroxy ester after an acidic workup to remove the zinc salts. wikipedia.orglibretexts.org The scope of the reaction has been expanded by using activated zinc or other metals like samarium, chromium, and titanium. thermofisher.combeilstein-journals.org

Reaction Component Role in Reformatsky Reaction Example
Carbonyl Compound ElectrophileThis compound
α-Halo Ester Precursor to the nucleophileEthyl bromoacetate
Metal Forms the organometallic reagentZinc dust wikipedia.org
Product Result of C-C bond formationβ-Hydroxy ester libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada) (if derivatized or activated)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, typically involving a transition metal catalyst, most commonly palladium. bris.ac.uk For a molecule like this compound, the aryl chloride bond is the most likely site for such reactions. However, aryl chlorides are generally less reactive than aryl bromides or iodides and often require specialized catalyst systems.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. Iron-catalyzed Kumada cross-coupling reactions have been developed for aryl chlorides, offering a more sustainable alternative to palladium. researchgate.net

Stille Coupling: This reaction couples an organotin compound with an organic halide. Catalyst systems using specific ligands like XPhos have been shown to be effective for the Stille coupling of aryl tosylates and mesylates, suggesting that with the right conditions, aryl chlorides could also be viable substrates. scispace.com

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While palladium is the traditional catalyst, significant progress has been made in developing iron-catalyzed Suzuki reactions for biaryl formation, which could potentially be applied to the chlorophenyl group of the target molecule. bris.ac.uk

For these reactions to occur with this compound, the conditions must be carefully chosen to be compatible with the α-keto ester functionality, which could potentially react with the organometallic reagents used in the coupling.

Multi-Component Reactions Incorporating the Alpha-Keto Ester

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. These reactions are highly efficient and atom-economical.

The α-keto ester moiety of this compound makes it an excellent candidate for MCRs. For example, in a Mannich-like three-component reaction for the synthesis of the antiplatelet agent (±)-clopidogrel, an organozinc reagent, an amine, and an alkyl glyoxylate (B1226380) are combined. mdpi.com While this example uses methyl glyoxylate, the structural similarity suggests that this compound could potentially be used in similar MCRs, acting as the carbonyl component that reacts with an amine and a suitable nucleophile.

Another class of MCRs is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. mdpi.com Variations of this reaction could potentially incorporate an α-keto ester like this compound as the keto component.

Rearrangement Reactions and Fragmentations of this compound

This compound, as an α-keto ester, possesses reactive carbonyl groups and a potentially labile ester functionality, making it a candidate for various molecular rearrangements and characteristic fragmentation pathways, particularly under specific reaction conditions or during mass spectrometric analysis. While specific studies detailing these transformations for this exact molecule are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the well-established reactivity of analogous aryl α-keto esters and related compounds.

Rearrangement Reactions

Rearrangement reactions of α-keto esters can be key steps in the synthesis of complex heterocyclic structures and other valuable organic molecules. The presence of the 4-chlorophenyl group can influence the propensity and pathway of these rearrangements.

One notable potential transformation is a variation of the Smiles rearrangement , specifically the Truce-Smiles rearrangement . This reaction involves an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile. scholaris.canih.gov For a derivative of this compound to undergo such a rearrangement, a suitable nucleophilic center would need to be generated at a position that allows for an intramolecular attack on the chlorophenyl ring.

Another potential rearrangement pathway for derivatives of this compound is the Wolff rearrangement . This reaction typically involves the conversion of an α-diazoketone into a ketene. While the starting compound is not a diazoketone, it could be converted into one, which would then be susceptible to this rearrangement, often used in homologation reactions of carboxylic acids.

Furthermore, aryl α-keto esters are known precursors in the synthesis of various heterocyclic compounds, and these synthetic routes can involve rearrangement steps. researchgate.netacs.orgresearchgate.net For instance, in the synthesis of certain oxazole (B20620) or pyrrolidine (B122466) derivatives, rearrangements can be integral to the ring-forming cascade. mdpi.com

The following table summarizes plausible rearrangement reactions applicable to derivatives of this compound, based on established chemical principles.

Rearrangement Type Required Structural Modification Potential Product Class Key Reaction Conditions
Truce-Smiles RearrangementIntroduction of a side chain with a readily deprotonated carbon adjacent to a heteroatom (e.g., -O-CH₂-R).Biaryl compounds, heterocycles.Strong base (e.g., organolithium reagents). wikipedia.org
Wolff RearrangementConversion of the α-keto group to an α-diazo ketone.Homologated carboxylic acid derivatives.Thermal, photochemical, or metal-catalyzed (e.g., Ag₂O) conditions.
Benzilic Acid Rearrangement (analogous)Not directly applicable to the ester, but the corresponding diketone could undergo this.α-Hydroxy carboxylic acids.Strong base.

Fragmentation Pathways

Upon electron ionization (EI), the molecule would form a molecular ion [M]•+. The primary fragmentation pathways would likely involve cleavages at the bonds adjacent to the carbonyl groups and the ester functionality.

Plausible Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion.

[C₉H₇ClO₃]•+ → [C₈H₄ClO₂]⁺ + •OCH₃

Loss of the carbomethoxy group (-COOCH₃): Cleavage of the bond between the two carbonyl carbons would result in the loss of the carbomethoxy group as a radical.

[C₉H₇ClO₃]•+ → [C₇H₄ClO]⁺ + •COOCH₃

Cleavage of the 4-chlorophenyl group: Fragmentation could also involve the loss of the 4-chlorophenyl group.

[C₉H₇ClO₃]•+ → [C₂H₃O₃]⁺ + •C₆H₄Cl

McLafferty Rearrangement: This is less likely for this specific molecule as it lacks the required γ-hydrogen on a flexible alkyl chain.

The following table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z), assuming the most common isotopes (³⁵Cl).

Proposed Fragment Ion Neutral Loss Formula of Ion Predicted m/z
[M - •OCH₃]⁺•OCH₃[C₈H₄ClO₂]⁺167
[M - •COOCH₃]⁺•COOCH₃[C₇H₄ClO]⁺139
[C₆H₄Cl]⁺•C₃H₃O₃[C₆H₄Cl]⁺111
[M - Cl]⁺•Cl[C₉H₇O₃]⁺163

It is important to note that these pathways are predictive and based on the general principles of mass spectrometry. libretexts.org The actual fragmentation pattern could be more complex and influenced by the specific ionization technique and energy used.

Significance of the 4 Chlorophenyl Moiety in Chemical Design

The 4-chlorophenyl group, a benzene (B151609) ring substituted with a chlorine atom at the para-position, is a prevalent structural motif in the design of bioactive molecules, including pharmaceuticals and fungicides. mdpi.comgoogle.com Its inclusion in a molecule like Methyl 2-(4-chlorophenyl)-2-oxoacetate is deliberate, as it confers specific physicochemical properties that can enhance biological activity and metabolic stability.

Chlorine is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. This modification can affect how the molecule interacts with biological targets, such as enzymes or receptors. mdpi.com A key property influenced by the chloro-substituent is lipophilicity (fat solubility). The addition of a chlorine atom generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.com

Table 2: Properties Influenced by the 4-Chlorophenyl Moiety

Property Effect of 4-Chloro Group Rationale/Significance
Lipophilicity Increases lipophilicity. mdpi.com Can enhance absorption and membrane permeability.
Metabolic Stability Can block sites of metabolic oxidation. May lead to a longer biological half-life.
Electronic Effects Acts as an electron-withdrawing group. Modifies the reactivity and binding affinity of the molecule. mdpi.com
Binding Interactions Can participate in halogen bonding with biological targets. Potentially increases binding affinity and selectivity for target proteins.
Biological Activity Often contributes to enhanced potency. Found in numerous active pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov

Scope and Research Focus of the Compound Within Academic Scholarship

Methyl 2-(4-chlorophenyl)-2-oxoacetate is primarily utilized as a precursor in the synthesis of more complex, biologically active molecules. Its research focus is centered on its application in constructing heterocyclic systems and other scaffolds of interest in medicinal and agricultural chemistry.

A significant area of research involves its use in the synthesis of pyrrole (B145914) derivatives. Pyrrol-3-ones, for example, are a class of heterocyclic compounds known for a wide range of pharmacological activities. mdpi.com Research has demonstrated that derivatives of this compound can be key intermediates in multi-step syntheses to produce complex substituted pyrroles and related heterocycles. mdpi.com

In the field of agrochemicals, this compound serves as a building block for novel fungicides. For example, it can be used in the synthesis of compounds containing psoralen (B192213) derivatives or other scaffolds designed to exhibit antifungal properties against pathogens like Botrytis cinerea. researchgate.netnih.gov The synthesis of N-(4-chlorophenyl) substituted pyrazoles is another area where this intermediate is relevant, leading to molecules with potential applications as kinase inhibitors for cancer therapy. nih.govdundee.ac.uk The Friedel-Crafts acylation of chlorobenzene (B131634) with methyl oxalyl chloride is a common method to synthesize this compound itself, highlighting its accessibility for further synthetic transformations. chemicalbook.com

Table 3: Research Applications of this compound

Target Compound/Class Reaction Type Key Research Finding
Pyrrole Derivatives Multistep synthesis involving cyclization reactions. Used as a precursor to create substituted pyrrol-3-ones and other bioactive heterocycles. mdpi.com
Fungicides Used in the synthesis of novel psoralen and sulfonamide derivatives. The resulting compounds show fungicidal activity against various plant pathogens. researchgate.netnih.gov
Anti-cancer Agents Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. The final products demonstrated inhibitory activity against kinases relevant to glioma. nih.govdundee.ac.uk
Piperidine (B6355638) Derivatives Used as a starting material for N-substituted piperidines. The synthesized molecules have been evaluated for potential analgesic properties. researchgate.net

An exploration of the synthetic pathways leading to this compound reveals a variety of chemical strategies. This article focuses solely on the methodologies for its formation, categorized into esterification, oxidation, and acylation reactions, providing a detailed overview of the chemical principles and published research findings for each approach.

Applications of Methyl 2 4 Chlorophenyl 2 Oxoacetate in Advanced Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Scaffolds

The unique structural features of Methyl 2-(4-chlorophenyl)-2-oxoacetate make it an ideal substrate for the synthesis of a wide array of heterocyclic compounds. The presence of two adjacent electrophilic centers facilitates cyclization reactions with various nucleophiles, leading to the formation of both nitrogen- and oxygen-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrroles, pyrazoles, triazoles)

The α-ketoester moiety of this compound is a key synthon for the construction of various nitrogen-containing heterocyclic rings.

Pyrroles: The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in While this compound is not a 1,4-dicarbonyl compound, it can be envisioned as a precursor to such a system. For instance, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by reduction, could generate a suitable 1,4-dicarbonyl intermediate, which could then undergo cyclization with an amine to form a polysubstituted pyrrole.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgyoutube.comyoutube.com this compound can be transformed into a 1,3-dicarbonyl equivalent through various synthetic strategies. For example, acylation of the enolate of the α-ketoester would yield a 1,3-dicarbonyl system, primed for reaction with hydrazine to afford a pyrazole (B372694) ring bearing the 4-chlorophenyl substituent. The Knorr pyrazole synthesis provides a well-established route for this transformation. youtube.com

Reactant 1Reactant 2HeterocycleKey Reaction Type
1,4-Dicarbonyl derivative of this compoundPrimary Amine/AmmoniaPyrrolePaal-Knorr Synthesis
1,3-Dicarbonyl derivative of this compoundHydrazinePyrazoleKnorr Pyrazole Synthesis
Enolate of this compoundAzide (B81097)1,2,3-Triazole1,3-Dipolar Cycloaddition

Triazoles: 1,2,3-Triazoles can be synthesized through the 1,3-dipolar cycloaddition reaction between an azide and an alkyne or an enolate. frontiersin.orgnih.govresearchgate.net The enolate of this compound could potentially react with an azide to form a triazole ring. This approach would offer a direct route to highly functionalized triazoles.

Formation of Oxygen-Containing Heterocycles (e.g., furans, oxazoles)

The electrophilic nature of the carbonyl groups in this compound also allows for its use in the synthesis of oxygen-containing heterocycles.

Furans: The Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org Similar to pyrrole synthesis, this compound can be converted into a 1,4-dicarbonyl precursor. Subsequent treatment with a dehydrating acid would then facilitate the cyclization to a furan derivative.

Oxazoles: The Robinson-Gabriel synthesis is a well-known method for the preparation of oxazoles from α-acylamino ketones. pharmaguideline.comwikipedia.orgsynarchive.comidexlab.comnih.gov this compound can be readily converted to an α-acylamino ketone intermediate. For instance, amidation of the ester followed by acylation of the resulting amide would provide the necessary precursor for the Robinson-Gabriel cyclodehydration, leading to the formation of a 2,4,5-trisubstituted oxazole (B20620).

Reactant 1Reactant 2HeterocycleKey Reaction Type
1,4-Dicarbonyl derivative of this compoundAcid CatalystFuranPaal-Knorr Synthesis
α-Acylamino ketone derivative of this compoundDehydrating AgentOxazoleRobinson-Gabriel Synthesis

Utility in the Construction of Carbocyclic Systems

While primarily utilized in heterocyclic synthesis, the reactivity of this compound can also be harnessed for the construction of carbocyclic systems. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, offers a potential avenue for this application. researchgate.netscribd.compharmaguideline.com For example, the α-ketoester could be used as an acylating agent in a Friedel-Crafts acylation reaction with an aromatic substrate. Subsequent intramolecular cyclization of the product could then lead to the formation of a carbocyclic ring fused to the original aromatic system. The specific conditions and the nature of the aromatic substrate would dictate the final carbocyclic structure.

Development of Chiral Building Blocks and Asymmetric Transformations

The prochiral nature of the ketone carbonyl group in this compound makes it an excellent substrate for asymmetric transformations, leading to the synthesis of valuable chiral building blocks.

Stereoselective Reductions

The stereoselective reduction of the ketone functionality in α-ketoesters is a powerful strategy for generating chiral α-hydroxy esters. These compounds are versatile intermediates in the synthesis of a variety of biologically active molecules. Biocatalysis, employing enzymes such as carbonyl reductases, has proven to be a highly effective method for achieving high enantioselectivity in the reduction of α-ketoesters. nih.govresearchgate.netresearchgate.netwseas.comalmacgroup.com The reduction of this compound using a suitable ketoreductase could provide access to either the (R)- or (S)-enantiomer of methyl 2-(4-chlorophenyl)-2-hydroxyacetate with high enantiomeric excess (e.e.).

Table of Representative Biocatalytic Reductions of α-Ketoesters:

SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (e.e.)
Ethyl PyruvateBaker's Yeast(R)>99%
Methyl BenzoylformateCandida parapsilosis(R)>99%
Ethyl 2-oxo-4-phenylbutanoateRecombinant E. coli with KRED(S)>99%

Asymmetric Nucleophilic Additions

The addition of nucleophiles to the ketone carbonyl of this compound can also be controlled to achieve high levels of stereoselectivity. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. wikipedia.orgnih.govnih.gov For instance, the use of a chiral auxiliary attached to the ester group could direct the facial attack of a nucleophile, leading to a diastereoselective addition. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product. Alternatively, a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral environment and promoting the enantioselective addition of a nucleophile.

Table of Representative Asymmetric Nucleophilic Additions to α-Ketoesters:

α-KetoesterNucleophileChiral PromoterProduct ConfigurationDiastereomeric/Enantiomeric Ratio
Methyl PyruvateDiethylzinc(-)-DAIB(R)98:2 e.r.
Methyl BenzoylformateGrignard ReagentChiral Ligand(S)up to 99% e.e.
Ethyl 2-oxo-4-phenylbutanoateOrganolithium ReagentChiral AuxiliaryDiastereoselective>95:5 d.r.

The scientific literature readily provides information on the synthesis of this compound and discusses tandem and cascade reactions in a general context or with other classes of organic compounds. However, detailed research findings, including reaction schemes, substrate scopes, yields, and other relevant data specifically pertaining to the use of this compound as a reactant in such complex transformations, are not available in the searched resources.

Similarly, searches for multicomponent and domino reactions involving this specific α-ketoester did not yield any relevant results. Broader searches on analogous compounds, such as other aryl glyoxylates, also failed to provide specific data that could be confidently extrapolated to the 4-chloro substituted variant in a manner that would meet the requirements for detailed and scientifically accurate reporting.

Therefore, the generation of an article section on the "Integration into Tandem and Cascade Reaction Sequences" for this compound, complete with detailed research findings and data tables as requested, is not possible based on the currently available scientific literature.

Derivatives, Analogs, and Structure Reactivity Relationships of Methyl 2 4 Chlorophenyl 2 Oxoacetate

Synthesis of Structurally Modified Analogs (e.g., varying ester group, phenyl substituents)

The synthesis of analogs of Methyl 2-(4-chlorophenyl)-2-oxoacetate can be achieved by modifying either the ester group or the substituents on the phenyl ring. These modifications allow for the fine-tuning of the molecule's properties for specific applications.

The parent compound, this compound, can be synthesized via a Friedel-Crafts acylation reaction. chemicalbook.com In this process, chlorobenzene (B131634) is reacted with methyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com

Varying the Ester Group: One of the most straightforward modifications is the alteration of the ester group. This is typically achieved by using a different alcohol in the final esterification step or by starting with a different oxalyl chloride derivative. For example, the ethyl analog, Ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a commonly synthesized derivative. molbase.com The general strategy involves similar synthetic routes to the methyl ester, simply substituting the methanol (B129727) or methylating agent with ethanol (B145695) or an ethylating agent. Such analogs are useful in studies comparing the influence of the ester's steric bulk on reaction outcomes.

Varying Phenyl Substituents: Modifying the phenyl ring introduces a wider range of electronic and steric diversity. This can be accomplished by starting with a different substituted benzene (B151609) derivative in the initial Friedel-Crafts reaction. For instance, using toluene (B28343) instead of chlorobenzene would yield Methyl 2-oxo-2-(p-tolyl)acetate, while using anisole (B1667542) would produce Methyl 2-(4-methoxyphenyl)-2-oxoacetate.

The synthesis of more complex analogs often involves multi-step processes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to synthesize various substituted phenylacetic acid derivatives, which can then be oxidized to the corresponding α-keto esters. inventivapharma.com This approach allows for the introduction of a wide array of substituents at different positions on the aromatic ring. For example, coupling an aryl boronic acid with an appropriate bromo-phenylglyoxylate ester can create biaryl analogs.

The following table summarizes representative synthetic approaches for various analogs.

Analog NameModificationSynthetic MethodKey Reactants
Ethyl 2-(4-chlorophenyl)-2-oxoacetateVaried Ester GroupFriedel-Crafts AcylationChlorobenzene, Ethyl oxalyl chloride, AlCl₃
Methyl 2-oxo-2-(p-tolyl)acetatePhenyl Substituent (CH₃)Friedel-Crafts AcylationToluene, Methyl oxalyl chloride, AlCl₃
Methyl 2-(4-methoxyphenyl)-2-oxoacetatePhenyl Substituent (OCH₃)Friedel-Crafts AcylationAnisole, Methyl oxalyl chloride, AlCl₃
Ethyl 5-(4-chlorophenyl)-2-thienylacetatePhenyl Ring ReplacementNot specified5-(4-chlorophenyl)thiophene derivative
2-Aryl-2-oxo-acetate estersGeneral Aryl GroupCarbonylation & OxidationArylmethyl halide, CO, Alcohol, Oxygen

This table is generated based on synthetic principles and available data for related compounds. chemicalbook.commolbase.comchemsynthesis.comgoogle.com

Investigation of Electronic and Steric Effects on Reactivity

The reactivity of the dicarbonyl motif in this compound and its analogs is highly dependent on the electronic nature of the phenyl ring substituents and the steric hindrance around the ester group. researchgate.netrsc.org

Electronic Effects: The substituent on the phenyl ring directly influences the electrophilicity of the two carbonyl carbons.

Electron-Withdrawing Groups (EWGs): The chlorine atom at the para-position in the parent molecule is an electron-withdrawing group. EWGs increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Analogs with stronger EWGs (e.g., -NO₂, -CN) at the para-position would exhibit enhanced reactivity towards nucleophiles.

Electron-Donating Groups (EDGs): Conversely, analogs with electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring would show decreased reactivity. EDGs donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbons.

These electronic effects are crucial in reactions such as additions, condensations, and cyclizations, where the initial step is often the attack of a nucleophile. researchgate.net

Steric Effects: Steric hindrance primarily comes from the ester group and any substituents at the ortho-positions of the phenyl ring.

Ester Group: Increasing the size of the alkyl group on the ester (e.g., from methyl to ethyl to tert-butyl) creates more steric bulk around the ester carbonyl. This can hinder the approach of nucleophiles to the ester carbonyl, potentially leading to selective reactions at the adjacent keto-carbonyl group.

Ortho-Substituents: Introducing bulky substituents at the ortho-positions of the phenyl ring can significantly impede reactions at both carbonyl centers. This steric shielding can be leveraged to control regioselectivity in certain synthetic transformations. researchgate.net

Substituent/ModificationTypeEffect on Carbonyl ElectrophilicityPredicted Reactivity with Nucleophiles
-Cl (para)EWG (Inductive)IncreaseEnhanced
-NO₂ (para)Strong EWGStrong IncreaseGreatly Enhanced
-CH₃ (para)EDGDecreaseReduced
-OCH₃ (para)Strong EDGStrong DecreaseGreatly Reduced
Ethyl Ester (-COOEt)StericNo change to electronicsHinders attack at ester carbonyl
Ortho-substituentStericNo change to electronicsHinders attack at both carbonyls

This table illustrates the general principles of electronic and steric effects on reactivity. researchgate.netrsc.org

Design Principles for Enhanced Synthetic Utility

The design of analogs of this compound for enhanced synthetic utility focuses on optimizing their stability, reactivity, and selectivity as building blocks in organic synthesis. atomfair.com α-Keto esters are valuable 1,2-dicarbonyl reagents, and strategic modifications can broaden their applicability. nih.govnih.gov

Modulation of Reactivity: As discussed, the reactivity can be tuned by altering the electronic properties of the phenyl ring. For reactions requiring high electrophilicity, such as in the synthesis of certain heterocyclic compounds, analogs with strong electron-withdrawing groups are designed. atomfair.com For more controlled or selective reactions, analogs with electron-donating groups that temper reactivity may be preferable.

Improving Selectivity: One key design principle is to achieve selective reaction at one of the two carbonyl groups.

Steric Differentiation: Designing analogs with a bulky ester group (e.g., tert-butyl) can sterically protect the ester carbonyl, directing nucleophilic attack preferentially to the keto group.

Electronic Differentiation: While the phenyl substituent affects both carbonyls, the adjacent ester group also influences the keto group's reactivity. Converting the ester to a thioester (creating an α-ketothioester) can enhance its utility as an acylating agent. Thioesters are more reactive towards transesterification than their oxygen-based ester counterparts, making them excellent 1,2-dicarbonyl forming reagents for constructing complex molecules under mild conditions. nih.govnih.gov

Enhancing Stability and Handling: While high reactivity is often desired, stability is crucial for a practical synthetic intermediate. Very reactive analogs may be prone to decomposition or polymerization. Design principles may involve finding a balance between reactivity and stability. For example, while α-keto acyl chlorides are highly reactive, they can be difficult to handle; the corresponding α-ketothioesters can offer a more stable yet still highly effective alternative for dicarbonylation reactions. nih.govnih.gov

Design GoalPrincipleStructural Modification ExampleRationale
Increase ReactivityElectronic ActivationAdd a nitro group (-NO₂) to the phenyl ring.Increases the electrophilicity of both carbonyls.
Increase SelectivitySteric HindranceChange the methyl ester to a tert-butyl ester.Shields the ester carbonyl, favoring reactions at the keto group.
Enhance Acyl TransferFunctional Group ChangeConvert the methyl ester to a benzyl (B1604629) thioester.Thioesters are more stable than acyl chlorides but more reactive acylating agents than oxygen esters. nih.gov
Controlled ReactivityElectronic DeactivationAdd a methoxy (B1213986) group (-OCH₃) to the phenyl ring.Reduces electrophilicity for more controlled reactions.

Mechanistic Investigations and Catalytic Strategies for Transformations of Methyl 2 4 Chlorophenyl 2 Oxoacetate

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

A thorough understanding of reaction mechanisms is fundamental to the development of efficient and selective chemical transformations. For reactions involving methyl 2-(4-chlorophenyl)-2-oxoacetate, particularly its asymmetric reduction to methyl (R)-2-(4-chlorophenyl)-2-hydroxyacetate, kinetic and spectroscopic studies are invaluable tools for elucidating the catalytic cycle and identifying key intermediates.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the influence of substrate and catalyst concentrations. For instance, in the biocatalytic reduction of α-keto esters, determining Michaelis-Menten parameters (K_m and V_max) for the responsible enzymes, such as carbonyl reductases, offers insights into enzyme-substrate affinity and the maximum reaction velocity. While specific kinetic data for the transformation of this compound is not extensively reported in readily available literature, the principles of these studies are broadly applicable. For example, monitoring the disappearance of the substrate and the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) allows for the calculation of reaction rates under various conditions.

Spectroscopic techniques are instrumental in identifying and characterizing reaction intermediates, which are often transient and present in low concentrations. In the context of catalytic hydrogenation, in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to observe the coordination of the substrate to the metal center of a catalyst and the subsequent steps of the catalytic cycle. For biocatalytic reductions, techniques like UV-visible and EPR spectroscopy can be used to study the enzyme's active site and its interaction with the substrate and cofactors. For example, studies on carbonyl reductases often utilize UV-visible spectroscopy to monitor the oxidation or reduction of nicotinamide (B372718) cofactors (NADH or NADPH).

While detailed mechanistic studies specifically on this compound are not abundant, the general mechanisms for the reduction of α-keto esters are well-established. In catalytic hydrogenation, the mechanism typically involves the coordination of the keto group to the metal center, followed by the transfer of a hydride from the metal to the carbonyl carbon. In biocatalytic reductions mediated by carbonyl reductases, the reaction proceeds via a hydride transfer from a nicotinamide cofactor (NAD(P)H) to the carbonyl carbon of the substrate, which is bound in the enzyme's active site.

Development of Novel Catalytic Systems

The development of efficient and selective catalysts is a primary focus in the transformation of this compound, particularly for achieving high enantioselectivity in the synthesis of its corresponding chiral alcohol. Research in this area spans homogeneous, heterogeneous, organocatalysis, and biocatalysis.

Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. These systems often offer high activity and selectivity due to the well-defined nature of the catalytic species. For the asymmetric hydrogenation of α-keto esters like this compound, chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), are commonly employed. The mechanism of these catalysts often involves the formation of a metal-hydride species that delivers hydrogen to the substrate in a stereocontrolled manner. While specific examples for this compound are not extensively documented, the general principles of asymmetric hydrogenation of α-keto esters are directly applicable.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. Supported metal catalysts, such as palladium or platinum on carbon or other supports, are often used for hydrogenation reactions. However, achieving high enantioselectivity with heterogeneous catalysts can be more challenging than with their homogeneous counterparts. Research in this area focuses on the development of supported chiral catalysts or the use of chiral modifiers to induce enantioselectivity on the surface of achiral metal catalysts. For the selective hydrogenation of α-keto esters, catalysts based on non-precious metals like copper are also being explored due to their lower cost and toxicity.

Below is a table summarizing representative catalyst types for the hydrogenation of α-keto esters:

Catalyst TypeCatalyst System ExampleAdvantagesDisadvantages
Homogeneous Ru-BINAP complexesHigh activity and enantioselectivity, well-defined active sites.Difficult to separate from the product, potential for metal contamination.
Heterogeneous Pt/Al2O3 with chiral modifiersEasy separation and recycling, suitable for continuous processes.Often lower enantioselectivity, potential for metal leaching.

Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. For the reduction of ketones and α-keto esters, asymmetric transfer hydrogenation is a common organocatalytic approach. This method typically employs a chiral Brønsted acid or a thiourea-based catalyst in combination with a hydrogen source like a Hantzsch ester. organic-chemistry.org The catalyst activates the substrate through hydrogen bonding, facilitating a stereoselective hydride transfer from the Hantzsch ester. This approach offers a metal-free alternative for the synthesis of chiral alcohols. organic-chemistry.org

Biocatalysis leverages enzymes or whole microbial cells to catalyze chemical reactions with high specificity and enantioselectivity under mild conditions. The asymmetric reduction of α-keto esters is a well-established application of biocatalysis. abap.co.in Whole cells of various microorganisms, such as Candida parapsilosis, have been shown to be effective in reducing a range of α-keto esters to their corresponding (S)- or (R)-alcohols with high enantiomeric excess. abap.co.inrsc.org These transformations are typically mediated by carbonyl reductases, which utilize nicotinamide cofactors (NADH or NADPH) as the hydride source. rsc.orgnih.gov The use of whole cells is often preferred as it circumvents the need for enzyme purification and provides an in-situ system for cofactor regeneration. mdpi.com

A study on the biocatalytic reduction of various α-keto esters using whole cells of Candida parapsilosis ATCC 7330 demonstrated the synthesis of optically enriched alkyl 2-hydroxypropanoates with good enantiomeric excess and yields. abap.co.in An (S)-specific carbonyl reductase (SRED) from this yeast has been purified and characterized, showing high catalytic activity towards α-ketoesters. rsc.org The crystal structure of a carbonyl reductase from Candida parapsilosis has also been elucidated, providing insights into its anti-Prelog stereospecificity. nih.gov

The following table presents a comparison of organocatalytic and biocatalytic approaches for the reduction of α-keto esters:

Catalytic ApproachCatalyst ExampleHydrogen SourceKey Features
Organocatalysis Chiral phosphoric acids, ThioureasHantzsch esters, isopropanolMetal-free, mild reaction conditions.
Biocatalysis Whole cells (Candida parapsilosis), Isolated carbonyl reductasesCofactors (NAD(P)H), often regenerated in situHigh enantioselectivity, environmentally benign, mild conditions.

Solvent Effects and Reaction Medium Optimization

The choice of solvent can significantly impact the rate, selectivity, and enantioselectivity of a chemical reaction. In the context of transformations of this compound, optimizing the reaction medium is a critical step in developing an efficient process.

In homogeneous catalysis , the solvent can influence the solubility of the catalyst and reactants, the stability of intermediates, and the energetics of the transition states. For asymmetric hydrogenation reactions, the polarity and coordinating ability of the solvent can affect the conformation of the chiral catalyst-substrate complex, thereby influencing the enantioselectivity.

For biocatalytic reactions , which are often performed in aqueous media, the use of organic co-solvents can be beneficial, especially when dealing with hydrophobic substrates like this compound. The addition of a water-immiscible organic solvent can create a two-phase system, which can improve substrate availability to the enzyme and facilitate product recovery. However, the organic solvent must be chosen carefully to avoid denaturation of the enzyme. The polarity of the organic solvent, often quantified by its log P value, is a key parameter in optimizing biocatalytic reactions in non-aqueous media. nih.gov General rules suggest that biocatalytic activity is often higher in apolar solvents with a log P > 4. nih.gov The use of micro-aqueous organic solvent systems has been shown to improve enantiomeric excess in some biocatalytic reductions by limiting racemization of the product. nih.gov

The optimization of the solvent system often involves screening a range of solvents with varying properties to find the best balance between reactivity, selectivity, and process considerations.

Computational and Theoretical Studies of Methyl 2 4 Chlorophenyl 2 Oxoacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2-(4-chlorophenyl)-2-oxoacetate. mdpi.comnih.gov These calculations provide access to key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show electronegative regions around the oxygen atoms of the carbonyl and ester groups, indicating these are likely sites for electrophilic attack. Conversely, electropositive regions would be associated with hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com A higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles.

Table 1: Calculated Reactivity Descriptors for a Representative Phenyl-oxo Structure Note: These values are representative based on DFT/B3LYP calculations for structurally similar aromatic keto-esters and illustrate the type of data generated.

ParameterDefinitionTypical Calculated Value (eV)Implication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 to -7.0Indicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.3 to -2.5Indicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.5High gap suggests high stability
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.75Measures resistance to charge transfer
Electrophilicity Index (ω)(ELUMO + EHOMO)² / (8 * (ELUMO - EHOMO))1.5 to 3.0Indicates electrophilic nature

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. By modeling the interaction between reactants, chemists can identify the minimum energy pathway leading to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. mdpi.com

For instance, in reactions such as nucleophilic addition to one of the carbonyl groups, computational methods can be used to:

Model the approach of the nucleophile.

Calculate the activation energy barrier by determining the energy of the transition state relative to the reactants. mdpi.com

Identify and characterize any intermediate structures.

This level of analysis provides a detailed, step-by-step understanding of the reaction mechanism that can be difficult to obtain through experimental means alone. mdpi.com These theoretical models can predict how changes in the substrate or reacting partner will affect the reaction rate and outcome.

Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements or conformations. The key bonds allowing for conformational flexibility are between the chlorophenyl ring and the adjacent carbonyl group, and within the methyl oxoacetate fragment.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structures to identify the most stable, low-energy conformers. lumenlearning.com Studies on structurally similar molecules, such as phenacyl benzoates, show that the orientation between the aromatic ring and the adjacent keto-ester chain is crucial. researchgate.net For this compound, the most stable conformation likely involves a non-planar arrangement to minimize steric hindrance between the aromatic ring and the oxoacetate group. The two carbonyl groups are generally expected to adopt an anti-periplanar orientation to reduce dipole-dipole repulsion.

Furthermore, computational studies can model intermolecular interactions that govern how molecules pack in a solid state or interact in solution. mdpi.com These interactions include:

Hydrogen Bonds: Weak C-H···O hydrogen bonds can form between molecules.

π-π Stacking: Interactions between the electron-rich chlorophenyl rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the chlorine atom.

Understanding these non-covalent interactions is essential for predicting crystal structures and physical properties. rsc.org

Keto-Enol Tautomerism: Equilibrium and Factors Influencing Tautomeric Forms

Like many compounds containing a ketone functional group adjacent to a carbon with a hydrogen atom, α-ketoesters can exhibit keto-enol tautomerism. However, this compound lacks an α-hydrogen on the carbon between the two carbonyl groups, meaning it cannot enolize at that position. Tautomerism would theoretically involve the chlorophenyl ring, but this would require disrupting the ring's aromaticity, making it highly unfavorable.

For related dicarbonyl compounds that can enolize, the equilibrium between the keto and enol forms is a fundamental concept. masterorganicchemistry.comlibretexts.org This equilibrium is influenced by several factors:

Solvent: Polar, protic solvents can stabilize the keto form through hydrogen bonding, while non-polar solvents often favor the enol form. masterorganicchemistry.com

Conjugation: The enol form can be stabilized if the resulting C=C double bond is in conjugation with other π-systems. libretexts.org

Intramolecular Hydrogen Bonding: If the enol form can create a stable internal hydrogen bond (e.g., in β-dicarbonyls), its concentration at equilibrium increases significantly. youtube.com

While significant enolization is not expected for this compound itself, understanding these principles is crucial when considering its potential reaction products or derivatives that may possess enolizable protons.

Prediction of Spectroscopic Properties for Mechanistic Insights (e.g., NMR, IR, UV-Vis chemical shifts)

Computational chemistry allows for the accurate prediction of spectroscopic data, which serves as a powerful tool for structure verification and for gaining mechanistic insights. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding for each nucleus in a given molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the proposed structure and can be used to distinguish between different isomers or conformers. nih.gov

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretching of the ketone and ester groups or the C-Cl stretch. These predicted frequencies and their intensities can be compared to an experimental FT-IR spectrum to aid in peak assignment. For this compound, distinct, strong absorptions would be predicted for the two non-equivalent carbonyl groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. mdpi.com The calculations yield the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. These predictions help interpret the experimental UV-Vis spectrum, assigning absorptions to specific electronic excitations, such as n→π* or π→π* transitions within the aromatic and carbonyl systems.

Table 2: Representative Predicted Spectroscopic Data for this compound Note: These are illustrative values based on standard computational methods for similar organic molecules.

SpectroscopyParameterPredicted ValueCorresponding Functional Group/Transition
¹H NMRChemical Shift (δ)7.5 - 8.0 ppmAromatic protons (C₆H₄Cl)
Chemical Shift (δ)~3.9 ppmMethyl protons (-OCH₃)
¹³C NMRChemical Shift (δ)~185 ppmKetone Carbonyl (Ar-C=O)
Chemical Shift (δ)~160 ppmEster Carbonyl (-O-C=O)
Chemical Shift (δ)~53 ppmMethyl Carbon (-OCH₃)
IRWavenumber (cm⁻¹)~1740 cm⁻¹Ester C=O stretch
Wavenumber (cm⁻¹)~1690 cm⁻¹Ketone C=O stretch
UV-Visλmax~260-280 nmπ→π* transition (aromatic ring)
λmax>300 nmn→π* transition (carbonyl groups)

Emerging Research Directions and Future Perspectives for Methyl 2 4 Chlorophenyl 2 Oxoacetate

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The traditional synthesis of aryl-α-keto esters like Methyl 2-(4-chlorophenyl)-2-oxoacetate often involves Friedel-Crafts acylation. A common route employs the reaction of chlorobenzene (B131634) with methyl oxalyl chloride using a stoichiometric amount of a Lewis acid catalyst such as aluminium chloride, often in chlorinated solvents like chloroform (B151607) or dichloromethane. While effective, this method presents several challenges from a green chemistry perspective, including the use of hazardous reagents, the generation of significant chemical waste, and the difficulties associated with catalyst separation and solvent disposal.

Future research is geared towards aligning its synthesis with the principles of green chemistry. unibo.ituniroma1.it This involves exploring alternative catalysts, safer solvent systems, and energy-efficient reaction conditions.

Key Research Thrusts:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids like AlCl₃ with solid acid catalysts (e.g., zeolites, acid-treated clays) could simplify catalyst recovery and reuse, minimizing waste.

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, potentially using mechanochemistry (grinding or milling), offers a path to drastically reduce solvent waste. mdpi.com Alternatively, replacing chlorinated solvents with greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids is a promising avenue. mdpi.com

Energy-Efficient Methodologies: The application of microwave irradiation or ultrasonication could enhance reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. uniroma1.itmdpi.com

The table below compares the traditional synthesis with potential green alternatives.

FeatureTraditional Method (e.g., Friedel-Crafts)Potential Green Chemistry Approaches
Catalyst Homogeneous Lewis Acid (e.g., AlCl₃)Heterogeneous solid acids, recyclable catalysts
Solvent Chlorinated solvents (e.g., Chloroform)Greener solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free conditions
Energy Input Conventional heating (prolonged)Microwave irradiation, ultrasonication (reduced time)
Waste Generation High (stoichiometric catalyst waste, solvent)Low (catalyst recycling, minimal solvent use)
Atom Economy ModeratePotentially higher through optimized reaction pathways

Exploration of Novel Reactivity Patterns and Unconventional Applications

The core reactivity of this compound is centered around its two electrophilic carbonyl groups, making it a valuable precursor for heterocyclic compounds and a partner in Grignard reactions and esterifications. atomfair.com Future explorations aim to uncover novel reactivity patterns beyond these standard transformations.

Potential Areas for Exploration:

Multicomponent Reactions (MCRs): The dual carbonyl functionality makes this compound an ideal candidate for MCRs. Investigating its participation in reactions like the Biginelli or Hantzsch synthesis could lead to the rapid, one-pot construction of complex and potentially bioactive heterocyclic scaffolds.

Photocatalysis: Visible-light photocatalysis could unlock new reaction pathways, such as radical-mediated additions or cycloadditions, that are not accessible through traditional thermal methods. mdpi.com This could enable the synthesis of novel derivatives under mild conditions.

Asymmetric Catalysis: The development of enantioselective transformations is a major goal in modern synthesis. Research into asymmetric reductions of the ketone or enantioselective additions to the carbonyl groups could provide access to valuable chiral building blocks for the pharmaceutical industry.

Flow Chemistry: Utilizing continuous-flow reactors can enable the use of reaction conditions (e.g., high temperature/pressure) that are difficult to manage in batch processes, potentially revealing new reactivity and enabling the safe use of hazardous intermediates.

Reaction TypeConventional ApplicationPotential Novel Exploration
Nucleophilic Addition Grignard reactions, esterificationAsymmetric additions, multicomponent reactions
Cyclization Precursor for known heterocyclesPhotocatalytic cycloadditions, novel heterocycle synthesis
Reduction Standard reduction to alcoholsEnantioselective reduction to chiral alcohols

An example of novel heterocycle synthesis involves the base-catalyzed intramolecular cyclization of related aminoacetylenic ketones to form pyrrol-3-ones. mdpi.com Similar strategies could be explored using derivatives of this compound to access new classes of heterocyclic compounds.

Advanced Materials and Polymer Science Applications

While primarily used as a synthetic intermediate, the structural features of this compound present opportunities for its application in materials science. The rigid chlorophenyl group and reactive carbonyl functionalities could be leveraged for the development of advanced polymers and functional materials. As of now, direct applications in this area are not widely documented, making it a fertile ground for future research.

Hypothetical Research Directions:

Monomer for Specialty Polymers: The compound could potentially be functionalized to act as a monomer. Polymers incorporating the 4-chlorophenyl-α-keto ester moiety might exhibit interesting properties such as high refractive index, thermal stability, or specific photophysical characteristics.

Polymer Post-Modification: The reactivity of the keto group could be used to graft the molecule onto existing polymer backbones, thereby modifying the surface properties, polarity, or reactivity of the material.

Component in Molecularly Imprinted Polymers (MIPs): While research has been done on imprinting phenoxyacetic acids, the unique shape and functionality of this compound could make it a template or functional monomer for creating MIPs designed for selective recognition of specific analytes. nih.gov

Methodologies for Process Intensification and Scale-Up in Academic Research

Translating a synthetic procedure from a laboratory scale to a larger, more efficient process is a significant challenge. Process intensification aims to develop smaller, safer, and more energy-efficient production methods. cetjournal.it For this compound, moving from traditional batch synthesis to intensified processes is a key future direction.

Strategies for Intensification:

Continuous-Flow Synthesis: The Friedel-Crafts synthesis of this compound is exothermic and involves corrosive reagents. Transferring this reaction to a continuous-flow microreactor or packed-bed reactor would offer superior control over temperature and reaction time, improving safety and potentially increasing yield and purity.

Reactive Distillation: For reactions where a volatile byproduct is formed, reactive distillation can be used to combine reaction and separation into a single unit. cetjournal.it This could be applicable to transformations of the compound where equilibrium can be driven forward by removing a product.

Automated Process Optimization: High-throughput experimentation and automated optimization platforms can be used to rapidly screen reaction conditions (catalysts, solvents, temperatures), accelerating the development of efficient and scalable synthetic protocols.

The following table contrasts batch and continuous-flow approaches for the synthesis of this compound.

ParameterBatch ProcessingContinuous-Flow Processing
Heat Transfer Limited by vessel surface areaExcellent, high surface-to-volume ratio
Safety Higher risk with exotherms, small inventory of reagents at any time
Scalability Complex, requires larger vesselsSimpler, by running the process for a longer time ("scaling out")
Process Control Slower response to changesPrecise control over temperature, pressure, and residence time

By focusing on these emerging research directions, the scientific community can enhance the utility and sustainability of this compound, ensuring its continued importance in chemical synthesis while adhering to modern standards of efficiency and environmental responsibility.

Q & A

Q. What are the established synthetic routes for methyl 2-(4-chlorophenyl)-2-oxoacetate, and how can reaction conditions be optimized?

this compound can be synthesized via copper-catalyzed α-ketoesterification, as demonstrated in the oxidative cross-coupling of propiophenones with acetophenones under aerobic conditions . Key parameters for optimization include:

  • Catalyst loading (e.g., CuI at 10 mol%).
  • Solvent selection (DMSO or DMF for high polarity).
  • Temperature (80–100°C for 12–24 hours).
  • Oxidant use (e.g., TBHP for C(sp³)–H activation). Purity is confirmed via HPLC or GC-MS, and yields typically range from 50–75% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the keto-ester moiety (e.g., carbonyl signals at ~170–175 ppm for C=O) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (expected [M+H]⁺ at m/z 213.03).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Cross-validation with X-ray crystallography (if crystalline) is advised .

Q. How does the chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing chlorine atom activates the α-ketoester toward nucleophilic attack at the carbonyl carbon. For example:

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, leaving the ester intact .
  • Aminolysis : Amines (e.g., benzylamine) form α-ketoamide derivatives under mild conditions . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent).

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s catalytic behavior in asymmetric synthesis?

DFT calculations (e.g., B3LYP/6-31G*) can model transition states to predict enantioselectivity in reactions like asymmetric hydrogenation. Key steps:

  • Optimize geometry of the substrate-catalyst complex.
  • Calculate activation barriers for competing pathways.
  • Validate with experimental ee% values from chiral HPLC .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

Challenges include:

  • Disorder in the chlorophenyl ring : Mitigated by refining anisotropic displacement parameters.
  • Weak diffraction : High-intensity synchrotron radiation improves data quality.
  • Twinning : SHELXL’s TWIN/BASF commands model twinned crystals . Example crystal Triclinic P1 space group, a = 7.47 Å, β = 100.7°, Z = 2 .

Q. How do contradictory spectroscopic data (e.g., unexpected carbonyl shifts) arise, and what validation strategies are effective?

Discrepancies may stem from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift ¹³C NMR signals by 1–3 ppm.
  • Tautomerism : Keto-enol equilibria alter peak splitting in ¹H NMR. Validation approaches:
  • Variable-temperature NMR to detect tautomeric forms.
  • IR spectroscopy to confirm carbonyl stretching (~1740 cm⁻¹ for esters).
  • Cross-check with X-ray structures .

Q. What strategies optimize the compound’s stability in long-term storage for biological assays?

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent hydrolysis/oxidation.
  • Stabilizers : Add 0.1% BHT to inhibit radical degradation.
  • Purity checks : Monthly HPLC analysis to detect degradation products (e.g., 4-chlorobenzoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.